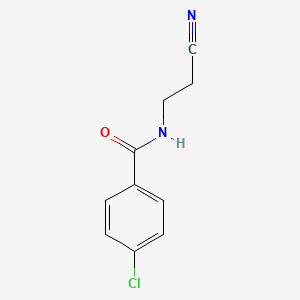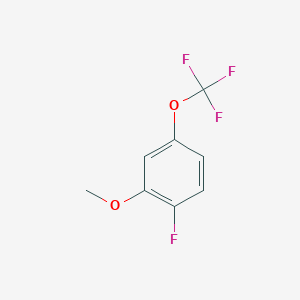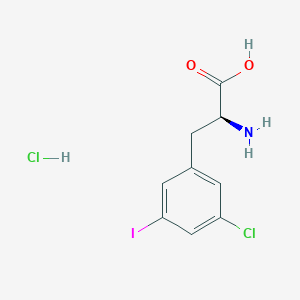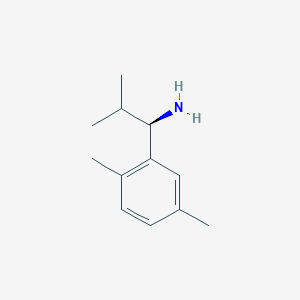
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the introduction of the trifluoromethyl group. The final step involves the formation of the amine and its conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-fluorophenyl)(morpholino)methanone
- 4-Bromo-2-fluorophenylacetic acid
- S-[(4-Bromo-2-fluorophenyl)methyl] ethanethioate
Uniqueness
(S)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in applications where such properties are desired, such as in medicinal chemistry for enhancing the bioavailability and metabolic stability of drug candidates.
Properties
Molecular Formula |
C8H7BrClF4N |
|---|---|
Molecular Weight |
308.50 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C8H6BrF4N.ClH/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13;/h1-3,7H,14H2;1H/t7-;/m0./s1 |
InChI Key |
UKBUAPVOCSDVNU-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@@H](C(F)(F)F)N.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


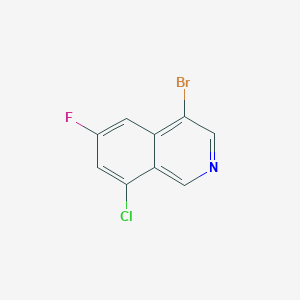
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
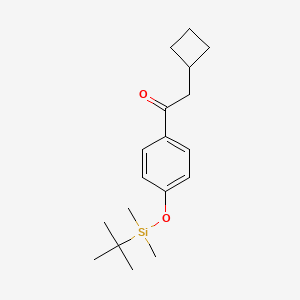


![4-((Methylamino)methyl)benzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B13041283.png)
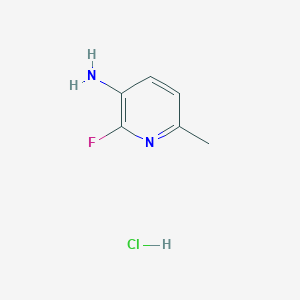
![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
